molecular formula C11H13ClO3 B1636098 3-Chloro-5-methoxy-4-propoxybenzaldehyde CAS No. 832674-55-2

3-Chloro-5-methoxy-4-propoxybenzaldehyde

Cat. No.: B1636098
CAS No.: 832674-55-2
M. Wt: 228.67 g/mol
InChI Key: ZBXJCSOGXRWPJJ-UHFFFAOYSA-N
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Description

“3-Chloro-5-methoxy-4-propoxybenzaldehyde” is a chemical compound with the CAS Number: 832674-55-2 . It has a molecular weight of 228.68 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13ClO3/c1-3-4-15-11-9 (12)5-8 (7-13)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 228.68 . The compound’s InChI code is 1S/C11H13ClO3/c1-3-4-15-11-9 (12)5-8 (7-13)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research in chemical synthesis often explores the modification of benzaldehyde derivatives, including halogenated and methoxy-substituted compounds, for various applications. For instance, studies have demonstrated the synthesis and structural verification of chlorinated vanillins and syringaldehydes, highlighting the importance of such compounds in understanding chemical degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993). These methodologies could be relevant for the synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde and its derivatives.

Regioselective Modification

The regioselective modification of benzaldehyde derivatives is a key area of research, enabling the development of compounds with specific functional groups for targeted applications. A study on the reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde provides insights into how specific methoxy groups can be selectively modified, which is pertinent for the manipulation of this compound for desired end-uses (Azzena et al., 1992).

Antioxidant Activity

The synthesis of chalcone derivatives from halogenated vanillin, including activities such as antioxidant testing, illustrates the potential biological and chemical applications of modified benzaldehydes. This type of research, such as the synthesis and evaluation of antioxidant activity of various halogenated benzaldehyde derivatives (Rijal, Haryadi, & Anwar, 2022), suggests a pathway for exploring the biological activities of this compound derivatives.

Photochemical and Electrochemical Studies

Investigations into the photochemical and electrochemical behaviors of benzaldehyde derivatives underpin their applications in materials science, environmental chemistry, and synthetic organic chemistry. For example, studies on the UV-induced conformational isomerization and photochemistry of chloro-methoxybenzaldehydes (Ildiz, Konarska, & Fausto, 2019) provide a basis for understanding the reactivity and stability of this compound under various conditions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-chloro-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXJCSOGXRWPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274125
Record name 3-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-55-2
Record name 3-Chloro-5-methoxy-4-propoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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